1-Cyclopropyl-1,3-benzodiazole-5-carbonitrile
Overview
Description
1-Cyclopropyl-1,3-benzodiazole-5-carbonitrile is a chemical compound with the molecular formula C11H9N3 and a molecular weight of 183.21 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a benzimidazole ring, which is further substituted with a carbonitrile group at the 5-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Cyclopropyl-1,3-benzodiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopropylamine with 2-cyanophenyl isocyanate, followed by cyclization to form the benzimidazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Cyclopropyl-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-1,3-benzodiazole-5-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1,3-benzodiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Cyclopropyl-1,3-benzodiazole-5-carbonitrile can be compared with other similar compounds, such as:
1-Cyclopropyl-1,3-benzodiazole-5-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, leading to different chemical and biological properties.
1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid: The presence of a carboxylic acid group makes this compound more acidic and affects its reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-cyclopropylbenzimidazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-6-8-1-4-11-10(5-8)13-7-14(11)9-2-3-9/h1,4-5,7,9H,2-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCYPHZGXDLIHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2C=CC(=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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